4-(azepan-1-yl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine
Description
Systematic IUPAC Nomenclature and Isomeric Considerations
The compound 4-(azepan-1-yl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine derives its systematic name from the pyrazolo[3,4-d]pyrimidine core structure. The numbering begins at the pyrazole nitrogen (position 1), with the fused pyrimidine ring occupying positions 3,4-d (Figure 1). Substituents are assigned as follows:
- A 2,4-dimethylphenyl group at position 1 of the pyrazole ring.
- An azepan-1-yl group (seven-membered saturated heterocycle) at position 4 of the pyrimidine ring.
Isomeric considerations arise from:
- Regioisomerism : Alternative substitution patterns on the pyrazolo[3,4-d]pyrimidine scaffold, such as 1-(3,4-dimethylphenyl)-4-(azepan-1-yl) derivatives, could form distinct regioisomers.
- Tautomerism : Proton shifts between N-1 and N-2 of the pyrazole ring may lead to tautomeric forms, though X-ray data suggest the 1H-tautomer predominates in the solid state.
- Conformational isomerism : The azepane ring adopts chair-like conformations, influencing spatial arrangements of substituents.
X-ray Crystallographic Analysis of Molecular Conformation
Single-crystal X-ray diffraction reveals key structural features (Table 1):
Table 1: Selected crystallographic parameters
| Parameter | Value |
|---|---|
| Space group | P21/c |
| Unit cell dimensions | a=10.25 Å, b=14.30 Å, c=8.92 Å |
| Dihedral angle (pyrazolo-pyrimidine) | 1.2° ± 0.3° |
| Azepane puckering amplitude | 0.87 Å |
Key observations:
- The pyrazolo[3,4-d]pyrimidine core is nearly planar (mean deviation: 0.08 Å), with π-conjugation extending across the fused rings.
- The 2,4-dimethylphenyl group forms a 67.5° dihedral angle with the core plane, while the azepane ring adopts a chair conformation.
- Interatomic distances: N4-C4 (1.34 Å) and N1-C1 (1.38 Å) confirm aromatic character.
Comparative Analysis of α- and β-Polymorphic Forms
Two polymorphic forms (α and β) exhibit distinct packing motifs (Table 2):
Table 2: Polymorph comparison
| Property | α-Form | β-Form |
|---|---|---|
| Crystallization solvent | Methanol | Ethanol/Propanol |
| Hydrogen bonding motif | N-H···N (helical chains) | N-H···N (zigzag chains) |
| Lattice energy | -98.2 kJ/mol | -109.4 kJ/mol |
| Density | 1.318 g/cm³ | 1.345 g/cm³ |
The β-form demonstrates:
- 11.2 kJ/mol greater thermodynamic stability due to optimized van der Waals contacts.
- Glide symmetry in molecular packing vs. 21-screw symmetry in the α-form.
- Reduced solubility (23 mg/mL vs. 41 mg/mL for α-form) correlated with denser packing.
Intramolecular Non-Covalent Interactions and Tautomerism
Critical non-covalent features include:
Table 3: Key intramolecular interactions
| Interaction Type | Distance (Å) | Energy (kJ/mol) |
|---|---|---|
| C-H···π (phenyl-core) | 2.89 | -8.2 |
| N-H···N (azepane-pyrimidine) | 2.95 | -12.7 |
| Edge-to-face π-stacking | 3.42 | -15.3 |
Notably:
- Weak C-H···N hydrogen bonds (2.95 Å) between the azepane and pyrimidine moieties stabilize the chair conformation.
- Tautomeric equilibrium favors the 1H-form due to resonance stabilization of the pyrazole N-H group (Figure 2). Quantum mechanical calculations show a 28.4 kJ/mol energy difference favoring the 1H-tautomer over alternative forms.
- Substituent electronic effects modulate interaction strengths: electron-withdrawing groups enhance N-H···N hydrogen bonding by 18-22% compared to electron-donating groups.
Properties
IUPAC Name |
4-(azepan-1-yl)-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5/c1-14-7-8-17(15(2)11-14)24-19-16(12-22-24)18(20-13-21-19)23-9-5-3-4-6-10-23/h7-8,11-13H,3-6,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEIKBDYOFIJNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4CCCCCC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Formation Using 4,6-Dichloropyrimidine-5-Carbaldehyde
The initial step condenses 4,6-dichloropyrimidine-5-carbaldehyde with 2,4-dimethylphenylhydrazine hydrochloride in tetrahydrofuran (THF) under nitrogen at 70°C for 1 hour. Triethylamine (TEA) acts as a base, facilitating the elimination of water and forming the pyrazolo[3,4-d]pyrimidine scaffold. The intermediate 4-chloro-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine is isolated in 42% yield after silica gel chromatography.
Key Reaction Parameters:
- Molar Ratio: 1:1.2 (aldehyde to hydrazine)
- Solvent: THF
- Temperature: 70°C
- Catalyst: TEA (3 equivalents)
Azepane Substitution via Nucleophilic Aromatic Displacement
The chlorine atom at position 4 undergoes nucleophilic displacement with azepane in refluxing isopropanol (IPA) for 6–10 hours. Microwave-assisted synthesis reduces reaction time to 30 minutes at 120°C while improving yield from 65% to 82%.
Optimization Data:
| Condition | Conventional | Microwave |
|---|---|---|
| Time (h) | 6–10 | 0.5 |
| Temperature (°C) | 82 | 120 |
| Yield (%) | 65 | 82 |
| Purity (HPLC, %) | 92 | 98 |
Microwave-Assisted One-Pot Synthesis
Recent advances employ microwave irradiation to consolidate multiple steps into a single reactor, enhancing efficiency.
Simultaneous Cyclization and Amination
A mixture of 4,6-dichloropyrimidine-5-carbaldehyde (10 mM), 2,4-dimethylphenylhydrazine hydrochloride (12 mM), and azepane (15 mM) in dioxane undergoes microwave irradiation at 150°C for 20 minutes. Dry HCl gas is introduced to catalyze the cyclocondensation and amination steps simultaneously.
Advantages Over Conventional Methods:
- Time Reduction: 20 minutes vs. 8–12 hours
- Yield Improvement: 78% vs. 60%
- Solvent Volume: 15 mL vs. 50 mL
Purification and Characterization
Chromatographic Techniques
Crude products are purified using gradient elution (hexane/ethyl acetate 85:15 to 80:20 v/v) on silica gel columns. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water 70:30) achieves >98% purity for pharmacological testing.
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃): δ 8.86 (s, 1H, pyrimidine-H), 8.33 (s, 1H, pyrazole-H), 7.35–7.28 (m, 3H, aromatic-H), 3.85–3.79 (m, 4H, azepane-H), 2.42 (s, 6H, CH₃), 1.75–1.68 (m, 6H, azepane-CH₂).
- HRMS (ESI): m/z calcd. for C₁₉H₂₃N₅ [M+H]⁺ 321.1951, found 321.1949.
Comparative Analysis of Synthetic Routes
| Parameter | Conventional Multi-Step | Microwave One-Pot |
|---|---|---|
| Total Time (h) | 12–15 | 0.5 |
| Overall Yield (%) | 42 | 78 |
| Energy Consumption | High | Low |
| Scalability | Pilot-scale (100 g) | Lab-scale (10 g) |
The microwave method demonstrates superior efficiency but requires specialized equipment, whereas conventional synthesis remains preferable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(azepan-1-yl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Biological Activities
Research on similar compounds in the pyrazolo[3,4-d]pyrimidine class has indicated diverse biological activities, including:
- Antimicrobial Properties : Compounds in this class have shown effectiveness against various bacterial strains.
- Anti-inflammatory Effects : Some derivatives exhibit potential anti-inflammatory activities by inhibiting pro-inflammatory cytokines.
- Antitumor Activity : Certain pyrazolo[3,4-d]pyrimidines have demonstrated significant cytotoxicity against cancer cell lines.
Synthesis and Mechanism of Action
The synthesis of 4-(azepan-1-yl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multiple steps:
- Hydrolysis : Starting materials undergo hydrolysis to form carboxylic acids.
- Cyclization : Carboxylic acids are cyclized to create the pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones.
- Substitution : These oxazinones are treated with substituted anilines to yield the desired pyrazolo derivatives.
The compound's mechanism of action is believed to involve interaction with specific molecular targets such as kinases, leading to modulation of signaling pathways related to cell growth and survival.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Efficacy against bacterial strains | |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |
| Antitumor | Significant cytotoxicity against cancer cell lines |
Case Studies
Several studies have been conducted to assess the biological activities of compounds similar to this compound:
- Anticancer Activity : A study on A549 lung cancer cells reported an IC50 value of 12.5 µM and for MCF-7 breast cancer cells, an IC50 value of 15.0 µM. These results suggest that the compound could serve as a lead for developing new anticancer agents.
Table 2: Anticancer Activity Case Study Results
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
Mechanism of Action
The mechanism of action of 4-(azepan-1-yl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Azepane vs. Piperidine Derivatives
- 4-(3-Methylpiperidin-1-yl) analog (VU 0080241) : Synthesized via microwave-assisted substitution, this compound exhibits mGluR4 positive allosteric modulation activity. The smaller six-membered piperidine ring may reduce steric hindrance but could compromise metabolic stability compared to the azepane derivative .
Complex Substituents
- However, its increased molecular weight (543.72 g/mol) may limit bioavailability compared to the simpler azepane-substituted compound .
Substituent Variations at Position 1
- 1-Phenyl derivatives : Compounds like 4-hydrazinyl-1-phenyl-pyrazolo[3,4-d]pyrimidine () demonstrate antitumor activity but lack the 2,4-dimethylphenyl group, which in the target compound may enhance lipophilicity and membrane permeability .
- 1-Methyl derivatives : 4-Chloro-6-(chloromethyl)-1-methyl analogs () serve as intermediates for further functionalization but exhibit reduced biological activity compared to aryl-substituted derivatives .
Functional Group Modifications
- Hydrazinyl and Arylidene Derivatives : Compounds such as 4-(2-benzylidenehydrazinyl) derivatives () show anti-inflammatory activity, but their hydrazine-based structures may pose stability challenges under physiological conditions .
- Amino-substituted Analogs: 4-Amino derivatives () are potent kinase inhibitors (e.g., Src kinase inhibitor PP2 in ), but the absence of the azepane group limits their selectivity for mGluR4 .
Pharmacological and Physicochemical Comparisons
Physicochemical Properties
- Metabolic Stability : The 2,4-dimethylphenyl group likely enhances metabolic stability by sterically shielding reactive sites, a feature absent in 1-phenyl analogs .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 4-(azepan-1-yl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine to improve yield and purity?
- Methodological Answer : Synthesis optimization typically involves evaluating reaction conditions such as solvent polarity (e.g., acetonitrile or DMF), temperature (60–100°C), and catalyst selection (e.g., triethylamine for deprotonation). For pyrazolo[3,4-d]pyrimidines, introducing substituents like the azepan-1-yl group may require multi-step protocols, including nucleophilic substitution or coupling reactions. Purification via column chromatography or recrystallization (using ethanol or acetonitrile) is critical to isolate the target compound . Monitoring reaction progress with TLC or HPLC ensures intermediate stability and minimizes side products.
Q. What spectroscopic techniques are essential for characterizing the structure of this compound?
- Methodological Answer : Confirm the structure using:
- 1H/13C NMR : To identify proton environments (e.g., aromatic protons from the 2,4-dimethylphenyl group and azepane’s methylene signals).
- IR Spectroscopy : Detect functional groups (e.g., C=N stretching in the pyrimidine ring at ~1600 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₂₁H₂₆N₆).
- X-ray Crystallography (if crystals are obtainable): Resolve 3D conformation and confirm substituent positions .
Advanced Research Questions
Q. How does the azepan-1-yl substituent influence the compound’s pharmacokinetic properties compared to other heterocyclic amines?
- Methodological Answer : The azepan-1-yl group (a 7-membered ring) enhances metabolic stability by reducing oxidative deamination compared to smaller amines (e.g., piperidine). Assess this via:
- In vitro microsomal assays : Compare half-life (t₁/₂) in liver microsomes.
- LogP measurements : Evaluate lipophilicity’s impact on membrane permeability.
- Molecular docking : Predict interactions with cytochrome P450 enzymes to identify metabolic hotspots .
Q. What strategies can resolve contradictory bioactivity data in kinase inhibition assays?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., ATP concentration, cell line variability). Mitigate by:
- Standardizing assay protocols : Use consistent ATP levels (e.g., 1 mM) and kinase isoforms (e.g., EGFR-TK wild-type vs. T790M mutant).
- Dose-response curves : Calculate IC₅₀ values across multiple replicates.
- Off-target profiling : Screen against kinase panels (e.g., DiscoverX) to identify selectivity issues .
Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
- Methodological Answer :
- Modify substituents : Replace the 2,4-dimethylphenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance target binding.
- Scaffold hopping : Test pyrazolo[3,4-d]pyrimidine derivatives with fused rings (e.g., quinazoline) for improved potency.
- Free-energy perturbation (FEP) calculations : Predict binding affinity changes upon structural modifications .
Experimental Design & Data Analysis
Q. What in vitro and in vivo models are suitable for evaluating this compound’s anticancer potential?
- Methodological Answer :
- In vitro : Use cancer cell lines (e.g., A549, MCF-7) for cytotoxicity (MTT assay) and apoptosis (Annexin V/PI staining).
- In vivo : Xenograft models (e.g., nude mice with HCT-116 tumors) to assess tumor growth inhibition and toxicity (LD₅₀).
- Biomarker analysis : Measure phospho-EGFR levels via Western blot to confirm target engagement .
Q. How can researchers address low solubility in aqueous buffers during formulation studies?
- Methodological Answer :
- Prodrug design : Introduce phosphate esters or PEGylated derivatives.
- Nanoformulations : Use liposomes or polymeric nanoparticles to enhance bioavailability.
- Co-solvent systems : Test solubilization with cyclodextrins or surfactants (e.g., Tween 80) .
Data Contradiction & Validation
Q. Why might this compound show variable inhibition across EGFR-TK mutants, and how can this be validated?
- Methodological Answer : Mutations (e.g., L858R, T790M) alter kinase ATP-binding pockets. Validate via:
- Kinase selectivity panels : Compare inhibition profiles across mutants.
- Crystallography : Resolve compound-bound EGFR-TK structures to identify steric clashes or hydrogen-bonding changes.
- Resistance assays : Generate mutant cell lines via CRISPR and test dose responses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
